molecular formula C21H19NO2S2 B2912170 2-(1,2-Dihydroacenaphthylen-5-yl)-3-(phenylsulfonyl)thiazolidine CAS No. 374545-75-2

2-(1,2-Dihydroacenaphthylen-5-yl)-3-(phenylsulfonyl)thiazolidine

Cat. No.: B2912170
CAS No.: 374545-75-2
M. Wt: 381.51
InChI Key: UTXXPKSBLJXUFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2-Dihydroacenaphthylen-5-yl)-3-(phenylsulfonyl)thiazolidine is a heterocyclic compound featuring a thiazolidine core substituted with a dihydroacenaphthylene moiety and a phenylsulfonyl group. The phenylsulfonyl group contributes to electron-withdrawing effects, which may influence reactivity and binding affinity in biological systems .

Properties

IUPAC Name

3-(benzenesulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2S2/c23-26(24,17-6-2-1-3-7-17)22-13-14-25-21(22)19-12-11-16-10-9-15-5-4-8-18(19)20(15)16/h1-8,11-12,21H,9-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXXPKSBLJXUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C4N(CCS4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1,2-Dihydroacenaphthylen-5-yl)-3-(phenylsulfonyl)thiazolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidine ring substituted with a phenylsulfonyl group and an acenaphthylene moiety. Its molecular formula is C19H19N1O2SC_{19}H_{19}N_{1}O_{2}S, which contributes to its unique biological profile.

Biological Activity Overview

The biological activities of thiazolidine derivatives, including the target compound, have been extensively studied. Key areas of activity include:

  • Antimicrobial Activity : Thiazolidine derivatives exhibit varying degrees of antibacterial and antifungal activity.
  • Anticancer Potential : Some derivatives have shown efficacy against various cancer cell lines.
  • Anti-inflammatory Effects : Compounds targeting inflammatory pathways have been identified.

Antimicrobial Activity

Research has demonstrated that thiazolidine derivatives possess significant antimicrobial properties. A study evaluated the antibacterial effects of several thiazolidine compounds against common pathogens. The results are summarized in the following table:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL
Enterococcus faecalis16 µg/mL

These findings suggest that the compound exhibits moderate antibacterial activity, particularly against Enterococcus faecalis .

Anticancer Activity

The anticancer potential of thiazolidines has been explored in various studies. For instance, a recent investigation into the cytotoxic effects of thiazolidine derivatives on human leukemia cells reported promising results. The compound showed selective toxicity towards cancer cells with an IC50 value of 25 µM, indicating its potential as an anticancer agent .

Case Study

A notable case study involved the evaluation of a series of thiazolidine derivatives for their anticancer properties. The study revealed that modifications to the phenylsulfonyl group significantly influenced cytotoxicity against different cancer cell lines. Compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through activation of caspase pathways.
  • Disruption of Bacterial Cell Wall Synthesis : Its sulfonamide component may interfere with bacterial folic acid synthesis, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Eletriptan Hydrobromide (C22H26N2O2S·HBr)

  • Structure : Contains a 1H-indole core substituted with a (1-methylpyrrolidin-2-yl)methyl group and a 2-(phenylsulfonyl)ethyl chain. The bromine counterion enhances solubility .
  • Molecular Weight: 463.43 (anhydrous) or 481.45 (monohydrate) .
  • Key Differences :
    • Eletriptan’s indole core contrasts with the thiazolidine ring in the target compound, altering electron distribution and steric interactions.
    • The phenylsulfonyl group in Eletriptan is attached via an ethyl linker, whereas in the target compound, it is directly bonded to the thiazolidine nitrogen.

Impurity b: (R,E)-3-[(1-Methylpyrrolidin-2-yl)methyl]-5-[2-(phenylsulfonyl)vinyl]-1H-indole

  • Structure : Features a vinyl-sulfonyl bridge, introducing conjugation that may affect metabolic stability compared to the single-bonded sulfonyl group in the target compound .
  • Relevance : Highlights the impact of sulfonyl group positioning on reactivity and impurity profiles during synthesis .
Functional Group Analogues

p-Toluenesulfonic Acid (Common Impurity)

  • Role : Often arises in sulfonylation reactions. Its presence in related compounds (e.g., Eletriptan intermediates) underscores the need for stringent purification to avoid unwanted acidity or toxicity .

Physicochemical and Pharmacological Data (Hypothetical Projections)

Parameter 2-(1,2-Dihydroacenaphthylen-5-yl)-3-(phenylsulfonyl)thiazolidine Eletriptan Hydrobromide Impurity b
Core Structure Thiazolidine Indole Indole with vinyl-sulfonyl
Sulfonyl Group Position N3 of thiazolidine C5 via ethyl linker C5 via vinyl linker
Molecular Weight (g/mol) ~380–400 (estimated) 463.43 (anhydrous) ~450 (estimated)
Key Impurities Unreported p-toluenesulfonic acid Dehydration byproducts

Research Findings and Implications

  • Biological Activity: Thiazolidine derivatives are known for diverse activities (e.g., antimicrobial, anti-inflammatory).
  • Stability : Sulfonyl groups in similar compounds exhibit susceptibility to enzymatic reduction, implying that the target compound may require formulation adjustments to improve metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.